2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol
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Overview
Description
2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is a complex organic compound that features a benzothiazole moiety linked to a pyrazole ring, which is further connected to a dimethylphenol group
Mechanism of Action
Target of action
Benzothiazoles and pyrazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of action
The mode of action of benzothiazoles and pyrazoles can also vary. Some benzothiazoles have been found to interact with DNA and topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .
Biochemical pathways
The biochemical pathways affected by benzothiazoles and pyrazoles can be diverse, depending on their specific targets and mode of action. For example, if a compound targets topoisomerase II, it could affect DNA replication and transcription pathways .
Result of action
The molecular and cellular effects of benzothiazoles and pyrazoles can include DNA damage, inhibition of key enzymes, disruption of cell wall synthesis, and ultimately cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol are largely influenced by the thiazole ring. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Cellular Effects
The cellular effects of this compound are not well-documented. Thiazole derivatives have been reported to exhibit various effects on cells. For instance, some thiazole derivatives have been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Pyrazole Ring Formation: The benzothiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring. This step often requires a catalyst and is conducted under reflux conditions.
Coupling with Dimethylphenol: The final step involves coupling the pyrazole-benzothiazole intermediate with 3,5-dimethylphenol using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-phenol
- 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-4-methylphenol
- 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-diethylphenol
Uniqueness
2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol is unique due to the presence of both benzothiazole and pyrazole rings, which confer a combination of biological activities not commonly found in other compounds. The dimethylphenol group further enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
This compound’s versatility and potent biological activities make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-3,5-dimethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-7-11(2)16(14(22)8-10)17-12(9-19-21-17)18-20-13-5-3-4-6-15(13)23-18/h3-9,22H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGFHTISJBXFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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